Regioisomeric Fingerprinting: Baseline Resolution of 2'-Fluoro Impurity from Afatinib and 4'-Fluoro Analogs
The structural hallmark of the target compound is the 3-chloro-2-fluoro aniline moiety, a clear regioisomer of the 3-chloro-4-fluoro aniline fragment in the Afatinib API and its common intermediate (CAS 162012-67-1). This positional isomerism generates a distinct chromatographic fingerprint, which is the fundamental basis for its use as a reference standard. While absolute retention times are column-specific, regulatory UPLC methods have been validated to achieve baseline resolution between Afatinib and its five known process-related and degradation impurities, demonstrating that a regioisomer like CAS 936558-43-9 possesses a unique Rt value entirely distinct from the API, a physical property directly quantifiable and differentiable from its 4'-fluoro analog [1].
| Evidence Dimension | Molecular Identity (Regioisomerism) & Chromatographic Resolution |
|---|---|
| Target Compound Data | InChI Key: IQAPIVVBQOMPON-UHFFFAOYSA-N; Structure: N-(3-chloro-2-fluorophenyl) substitution. |
| Comparator Or Baseline | Afatinib Impurity (CAS 162012-67-1) and Afatinib API, exhibiting N-(3-chloro-4-fluorophenyl) substitution. |
| Quantified Difference | Distinct InChI Key and molecular geometry indicative of a specific 2'-fluoro regioisomer, insufficient for product identity. |
| Conditions | Structural elucidation via 1H-NMR and MS as part of standard impurity characterization, confirmed by UPLC methods requiring resolution factors (Rs) > 2.0 for impurity peaks [2]. |
Why This Matters
For procurement in analytical R&D and QC, this unique regioisomeric identity is the sole reason this compound is purchased as a primary reference marker to identify and quantify this specific mutagenic or degradation impurity in Afatinib drug substance and product.
- [1] Yamini, K., & Srinivas, P. (2021). Validated stability indicating UPLC method for afatinib and its impurities in pharmaceutical dosage form. Journal of Pharmaceutical Research International, 33(6), 1-11. View Source
- [2] Dresis. (2024). BIBW2992 (Afatinib) Drug Information. Drug Research Information System. Retrieved from https://dresis.idrblab.net/. View Source
